4-Bromo-2-chloro-6-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClFNO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluorobenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the sulfonation of 4-bromo-2-chloro-6-fluorobenzene, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonamide
- 4-Chloro-2-fluorobenzenesulfonamide
- 4-Bromo-2-chlorobenzenesulfonamide
Uniqueness
4-Bromo-2-chloro-6-fluorobenzenesulfonamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H4BrClFNO2S |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
ZEOFHVYQZLFLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.